3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid-d5 is a deuterated derivative of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, with the molecular formula and a molecular weight of approximately 338.29 g/mol. This compound is recognized for its role as an impurity in the pharmaceutical industry, particularly in the synthesis of bumetanide, a potent loop diuretic used to treat conditions such as edema and hypertension. The presence of deuterium isotopes enhances its utility in various analytical applications, including metabolic studies and tracer experiments.
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid-d5 is classified under organic compounds, specifically within the category of sulfonamides and aromatic compounds. It is primarily sourced from chemical suppliers specializing in pharmaceutical intermediates and reference standards. The compound is also categorized as an impurity reference material, which is crucial for quality control in drug manufacturing processes .
The synthesis of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid-d5 typically involves several key steps:
The reaction conditions are optimized for high yield and purity. For example, the nitration reaction may be conducted using a mixture of concentrated nitric and sulfuric acids under controlled temperatures to prevent side reactions. The sulfonation typically requires strong acids or sulfonating agents at elevated temperatures to ensure complete conversion .
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid-d5 can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid-d5 primarily revolves around its role as an intermediate in the synthesis of bumetanide. It functions by inhibiting the sodium-potassium-chloride cotransporter in renal tubules, which leads to increased excretion of sodium, potassium, and chloride ions, thus promoting diuresis .
The physical properties include:
Chemical properties encompass:
Relevant data indicates that proper handling and storage are crucial due to its potential reactivity .
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid-d5 has several significant scientific applications:
3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 (CAS: 1072125-53-1) is a deuterated benzoic acid derivative with the molecular formula C13H5D5N2O7S and a molecular weight of 343.3 g/mol [1] [3]. The "d5" designation indicates deuterium substitution at five hydrogen positions on the phenoxy ring, specifically where all aromatic hydrogens are replaced by deuterium atoms ([2H]) [2]. Its systematic IUPAC name is 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic acid. The compound features three key functional groups: a carboxylic acid (–COOH), a sulfonamide (–SO2NH2), and a nitro (–NO2) group, all attached to a benzene ring that is linked to a perdeuterated phenoxy group (–OC6D5) [1] [3]. Its canonical SMILES representation is O=C(O)C(C=C1N+=O)=CC(S(N)(=O)=O)=C1OC2=C([2H])C([2H])=C([2H])C([2H])=C2[2H] [2].
Property | Value |
---|---|
CAS Number | 1072125-53-1 |
Molecular Formula | C13H5D5N2O7S |
Molecular Weight | 343.3 g/mol |
IUPAC Name | 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic acid |
SMILES | O=C(O)C(C=C1N+=O)=CC(S(N)(=O)=O)=C1OC2=C([2H])C([2H])=C([2H])C([2H])=C2[2H] |
HSN Code (India) | 38229010 |
The non-deuterated form (CAS: 28328-53-2) was first recognized as Bumetanide Impurity A (EP) or Bumetanide Related Compound B (USP) during the characterization of bumetanide synthesis pathways [5] [7]. Bumetanide itself (Burinex™, 1973) emerged as a high-ceiling diuretic targeting the Na+/K+/2Cl− cotransporter [6]. As regulatory scrutiny of pharmaceutical impurities intensified—especially under ICH Q3A/B guidelines—the need for deuterated analogs of synthesis intermediates became apparent to monitor and control potential genotoxic nitrosamine impurities [1] [2]. The deuterated version (CAS: 1072125-53-1) entered commercial synthesis catalogs circa 2010–2015 to support LC-MS/MS methods for bumetanide manufacturing. Its primary applications include:
Compound Name | CAS Number | Role | Molecular Formula |
---|---|---|---|
3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid | 28328-53-2 | Bumetanide Impurity A | C13H10N2O7S |
Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate | 32643-00-8 | Bumetanide EP Impurity C | C21H28N2O5S |
3-(Ethylamino)-4-phenoxy-5-sulfamoylbenzoic acid | 28395-29-1 | Bumetanide Synthetic Intermediate | C15H16N2O5S |
Bumetanide | 28395-03-1 | Active Pharmaceutical Ingredient | C17H20N2O5S |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1